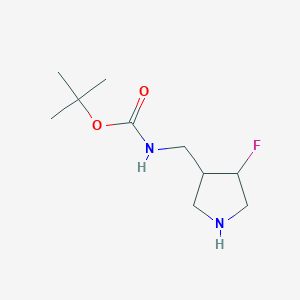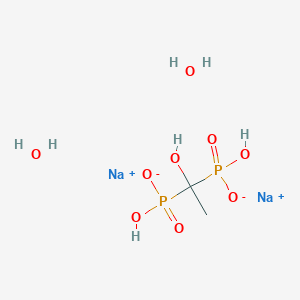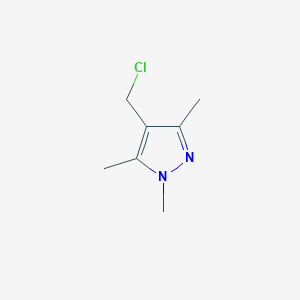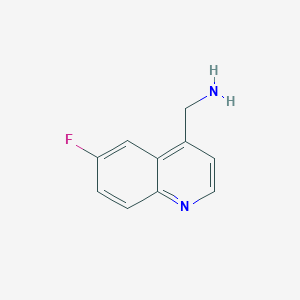
rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H19FN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluorine atom at the 4-position of the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyrrolidine-containing molecules. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine
In medicinal chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is explored for its potential therapeutic applications. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of agrochemicals and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the binding affinity and specificity of the compound. Additionally, the carbamate group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors in the body .
Propiedades
Fórmula molecular |
C10H19FN2O2 |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
UMQUBAWDZABAPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CNCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)


